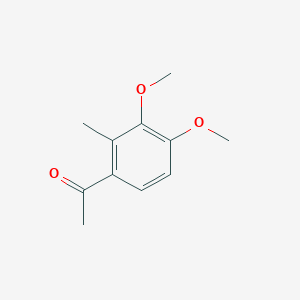

1-(3,4-Dimethoxy-2-methylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxy-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-9(8(2)12)5-6-10(13-3)11(7)14-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRFNWJZAZMOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)OC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278443 | |

| Record name | 1-(3,4-dimethoxy-2-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5417-20-9 | |

| Record name | NSC7381 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dimethoxy-2-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1 3,4 Dimethoxy 2 Methylphenyl Ethanone

Established Synthetic Pathways to 1-(3,4-Dimethoxy-2-methylphenyl)ethanone

The construction of the this compound structure primarily relies on the formation of a carbon-carbon bond between the aromatic ring and an acetyl group. The classical and most direct approach for this transformation is the Friedel-Crafts acylation.

Acylation Reactions Utilizing Dimethoxy-methylbenzene Precursors

The Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring through an electrophilic aromatic substitution mechanism. fiveable.melibretexts.org In the context of this compound, the logical precursor is 1,2-dimethoxy-3-methylbenzene (also known as 2,3-dimethoxytoluene). sigmaaldrich.comchemsynthesis.com

The reaction involves treating the aromatic precursor with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a Lewis acid catalyst. chemguide.co.uk Aluminum chloride (AlCl₃) is the most common catalyst, which functions by coordinating with the acylating agent to generate a highly reactive electrophile, the acylium ion (CH₃CO⁺). numberanalytics.comopenstax.orgkhanacademy.org This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the target ketone after a workup step. chemcess.com

The regioselectivity of the acylation is dictated by the directing effects of the substituents on the aromatic ring. In 1,2-dimethoxy-3-methylbenzene, both methoxy (B1213986) groups (-OCH₃) and the methyl group (-CH₃) are activating, ortho-, para-directing groups. The two methoxy groups strongly activate the ring, while the methyl group provides moderate activation. The substitution pattern is determined by the cumulative electronic and steric effects of these groups. The most activated and sterically accessible position on the 1,2-dimethoxy-3-methylbenzene ring for electrophilic attack is C-5, which is para to the C-2 methoxy group and ortho to the C-1 methoxy group, leading to the desired this compound product. Acylation at the C-6 position is sterically hindered by the adjacent methyl group. libretexts.org

Alternative catalysts to AlCl₃, such as polyphosphoric acid (PPA), can also be employed, sometimes offering milder conditions and avoiding potential side reactions like ether cleavage that can occur with strong Lewis acids. chemcess.comresearchgate.net

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Aromatic Substrate | 1,2-Dimethoxy-3-methylbenzene | The nucleophile that undergoes acylation. | sigmaaldrich.comchemsynthesis.com |

| Acylating Agent | Acetyl Chloride or Acetic Anhydride | Source of the acetyl group (ethanoyl group). | chemguide.co.uk |

| Catalyst | Aluminum Chloride (AlCl₃) or Polyphosphoric Acid (PPA) | Generates the acylium ion electrophile. | numberanalytics.comchemcess.com |

| Solvent | Non-polar, inert solvents like Dichloromethane (B109758) (CH₂Cl₂) or Carbon Disulfide (CS₂) | To dissolve reactants without participating in the reaction. | numberanalytics.com |

| Temperature | Typically ranges from 0°C to reflux, e.g., ~60°C. | Controls the reaction rate and minimizes side reactions. | chemguide.co.uk |

Alternative Synthetic Routes to Aryl Methyl Ketones

While Friedel-Crafts acylation is a standard method, it has limitations, such as the requirement for stoichiometric amounts of the catalyst and incompatibility with strongly deactivated aromatic rings. openstax.org Modern organic synthesis has developed several alternative strategies for the preparation of aryl ketones. d-nb.infonih.gov These methods often utilize transition metal catalysis, offering milder conditions and broader functional group tolerance. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions: One prominent alternative involves the palladium-catalyzed coupling of an aryl halide or triflate with an acetylating agent. For instance, a hypothetical synthesis could involve the reaction of 5-bromo-1,2-dimethoxy-3-methylbenzene with an organotin reagent like acetyltributylstannane (Stille coupling) or with acetyltrimethylsilane. organic-chemistry.org

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. A nickel-catalyzed addition of an arylboronic acid (e.g., 3,4-dimethoxy-2-methylphenylboronic acid) to an alkyl nitrile could potentially yield the target ketone. organic-chemistry.org

Organometallic Addition to Carboxylic Acid Derivatives: Another route involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent derived from 1-bromo-3,4-dimethoxy-2-methylbenzene, with a suitable carboxylic acid derivative like acetic anhydride or N,N-dimethylacetamide.

| Method | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Direct, utilizes readily available starting materials. | Requires strong Lewis acids, limited functional group tolerance, potential for rearrangement in alkylations (not acylations). | openstax.orgyoutube.com |

| Palladium-Catalyzed Coupling | Mild reaction conditions, high functional group tolerance, catalytic use of metal. | Requires pre-functionalized aryl halides/triflates, cost of palladium. | organic-chemistry.org |

| Nickel-Catalyzed Coupling | Similar to palladium but uses a less expensive metal. | May require specific ligands and conditions, sensitivity to air and moisture. | organic-chemistry.org |

Precursor Synthesis and Intermediate Transformations Relevant to this compound

The successful synthesis of the target molecule is critically dependent on the availability and purity of its key precursors. Strategic functionalization of simpler aromatic systems is often required to construct the necessary substitution pattern.

Functionalization of Aromatic Systems Prior to Acylation

The key precursor for the Friedel-Crafts route is 1,2-dimethoxy-3-methylbenzene. scbt.comnist.gov The synthesis of this precursor typically starts from a simpler, commercially available aromatic compound. A plausible starting material is 3-methylcatechol (B131232) (1,2-dihydroxy-3-methylbenzene). The synthesis would proceed via a double methylation of the hydroxyl groups, a reaction known as O-methylation. This is commonly achieved using a methylating agent like dimethyl sulfate (B86663) (DMS) or methyl iodide (CH₃I) in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). The base deprotonates the phenolic hydroxyl groups, forming more nucleophilic phenoxides that readily react with the methylating agent.

The strategic placement of the methyl and two methoxy groups is paramount as it pre-ordains the outcome of the subsequent acylation step, directing the incoming electrophile to the desired C-5 position.

Derivatization from Related Ethane/Phenol Compounds (e.g., hydrolysis routes)

Alternative synthetic logic involves modifying a pre-existing aromatic core that already contains some of the required functionality.

One hypothetical route could begin with 3,4-dimethoxy-2-methylbenzoic acid. This carboxylic acid could be converted into the methyl ketone through several methods. A classical approach is to react the corresponding acid chloride with an organocadmium or organocuprate reagent (e.g., dimethylcadmium (B1197958) or lithium dimethylcuprate). A more modern approach would be to use a palladium-catalyzed coupling reaction with an organotin reagent.

Another strategy involves the use of nitriles. For example, 3,4-dimethoxy-2-methylbenzonitrile could be treated with a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). This reaction forms an imine intermediate, which upon acidic hydrolysis, yields the desired methyl ketone, this compound. This hydrolysis step is crucial for unmasking the ketone functionality.

Modern Advancements in the Synthesis of Aryl Ethanone (B97240) Core Structures

Recent decades have witnessed significant progress in synthetic methodology, moving away from classical named reactions toward more efficient, selective, and sustainable catalytic processes. researchgate.net The synthesis of aryl ethanone core structures has benefited greatly from these advancements.

C-H Bond Activation/Functionalization: A cutting-edge area of research is the direct C-H functionalization of aromatic rings. This strategy avoids the need for pre-functionalization (e.g., halogenation or borylation) of the aromatic substrate. While specific examples for the synthesis of this compound via C-H activation may not be widely reported, the field is rapidly evolving. Such a reaction would theoretically involve a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) that selectively activates a C-H bond on the 1,2-dimethoxy-3-methylbenzene precursor and couples it with an acetyl source.

Photoredox and Electrocatalysis: Visible-light photoredox catalysis and electrochemistry are emerging as powerful tools in organic synthesis. nih.govacs.org These methods use light or electric current to generate highly reactive intermediates under exceptionally mild conditions. For instance, the generation of aryl radicals from aryl halides or diazonium salts, which can then be trapped by an acetyl equivalent, represents a modern approach to forming the C-C bond of an aryl ketone. nih.gov These techniques offer novel reactivity and are often compatible with a wide array of functional groups, paving the way for more efficient and environmentally benign syntheses of complex molecules like this compound.

Methodological Considerations for Scalable and Efficient Production

The industrial production of fine chemicals like this compound necessitates a robust, cost-effective, and environmentally conscious synthetic strategy. The Friedel-Crafts acylation, while a powerful tool for C-C bond formation, presents several challenges when scaling up from the laboratory to an industrial setting. Key considerations for efficient and scalable production include catalyst selection, solvent choice, management of reaction exotherms, control of regioselectivity, and product purification.

A plausible and efficient route for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethoxy-3-methylbenzene with an acetylating agent such as acetyl chloride or acetic anhydride. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the aromatic ring. The two methoxy groups are strong activating, ortho, para-directing groups, while the methyl group is a weaker activating, ortho, para-director. The combined directing effects of these groups favor the substitution at the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group, leading to the desired product.

Catalyst Selection and Optimization:

The choice of catalyst is paramount in a Friedel-Crafts acylation. Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are highly effective but suffer from several drawbacks on a large scale. These include the requirement for stoichiometric amounts due to complexation with the product ketone, generation of corrosive HCl gas, and the production of significant amounts of acidic waste, posing environmental concerns.

For scalable and more sustainable production, the focus has shifted towards the use of reusable solid acid catalysts or milder Lewis acids. Zeolites, ion-exchange resins (e.g., Amberlyst-15), and metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) have emerged as promising alternatives. These catalysts can often be used in catalytic amounts, are more easily separated from the reaction mixture, and can be regenerated and reused, thus reducing waste and cost.

Solvent Considerations:

The solvent plays a crucial role in the reaction by influencing the solubility of reactants and the catalyst, as well as the reaction rate and selectivity. Chlorinated solvents like dichloromethane and 1,2-dichloroethane (B1671644) are commonly used in laboratory-scale Friedel-Crafts reactions due to their inertness. However, their use on an industrial scale is often restricted due to environmental and health concerns.

Greener solvent alternatives are increasingly being explored. These include nitrobenzene, which can sometimes enhance selectivity, or solvent-free conditions where one of the reactants acts as the solvent. Ionic liquids have also been investigated as environmentally benign reaction media that can facilitate catalyst recycling.

Reaction Conditions and Process Control:

Friedel-Crafts acylations are typically exothermic reactions. Effective temperature control is crucial for preventing side reactions and ensuring the safety of the process, especially on a large scale. The reaction is often carried out at low temperatures to control the reaction rate and improve selectivity. The order of addition of reactants is also important; typically, the acylating agent is added gradually to a mixture of the aromatic substrate and the catalyst to maintain control over the reaction.

Downstream Processing and Purification:

After the reaction is complete, the work-up procedure is critical for isolating the pure product. For traditional Lewis acid catalysts like AlCl₃, the reaction mixture is typically quenched with ice and acid to decompose the catalyst-product complex. This is followed by extraction and distillation or crystallization to purify the product. The use of solid acid catalysts simplifies the work-up, as the catalyst can be removed by simple filtration.

The following interactive data table provides a comparative overview of different catalytic systems that could be employed for the synthesis of this compound, based on findings for similar acylation reactions of substituted dimethoxybenzenes.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| AlCl₃ (stoichiometric) | Acetyl Chloride | Dichloromethane | 0 - 25 | 2 - 4 | 85 - 95 | High yield, but generates significant waste. |

| FeCl₃ (catalytic) | Acetic Anhydride | None (neat) | 80 - 100 | 6 - 8 | 70 - 80 | More environmentally friendly, but may require higher temperatures. |

| Zeolite H-BEA | Acetic Anhydride | Toluene | 110 | 5 - 7 | 75 - 85 | Reusable catalyst, good for green chemistry principles. |

| Sc(OTf)₃ (catalytic) | Acetyl Chloride | Nitromethane | 25 | 3 - 5 | 90 - 98 | High activity and selectivity, but the catalyst can be expensive. |

Route Optimization for Efficiency and Scalability:

To optimize the synthesis for large-scale production, a multi-faceted approach is necessary. This includes:

Process Intensification: Utilizing continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to improved yields, safety, and throughput compared to batch processes.

Catalyst Screening and Development: A thorough screening of various solid acid catalysts to identify the one with the highest activity, selectivity, and stability under the desired reaction conditions is crucial.

Waste Minimization: Adopting a catalytic system that minimizes the formation of by-products and allows for easy catalyst recycling is essential for a sustainable industrial process.

Solvent Selection: Choosing a solvent that is not only effective for the reaction but also has a favorable safety and environmental profile is a key consideration.

By carefully considering these methodological aspects, a scalable, efficient, and more sustainable synthetic route for this compound can be developed.

Chemical Reactivity and Derivatization Strategies of 1 3,4 Dimethoxy 2 Methylphenyl Ethanone

Reactions Involving the Carbonyl Functionality

The ketone moiety in 1-(3,4-Dimethoxy-2-methylphenyl)ethanone is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions at the Ketone Moiety

The carbonyl carbon of the ethanone (B97240) group is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of a wide range of alcohol derivatives. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product.

A prominent example of this reaction class is the Grignard reaction, where an organomagnesium halide (Grignard reagent) acts as a carbon-based nucleophile to form a new carbon-carbon bond. libretexts.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to produce a tertiary alcohol after acidic workup.

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Expected Product | Product Class |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 2-(3,4-Dimethoxy-2-methylphenyl)propan-2-ol | Tertiary Alcohol |

| Sodium Borohydride (NaBH₄) | 1-(3,4-Dimethoxy-2-methylphenyl)ethanol | Secondary Alcohol |

This table presents expected products based on established nucleophilic addition mechanisms.

The reactivity of the ketone is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones in nucleophilic additions because they are less sterically hindered and the carbonyl carbon is more electrophilic. youtube.com

Condensation Reactions Leading to Alpha, Beta-Unsaturated Ketones

Condensation reactions involving the α-hydrogens of the ketone are pivotal for extending the carbon framework. These reactions typically proceed via an enolate intermediate under basic or acidic conditions.

A significant application of condensation chemistry for this ketone is the synthesis of chalcones, which are α,β-unsaturated ketones. The Claisen-Schmidt condensation is the most common method, involving the reaction of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. wikipedia.orgnih.gov

The reaction mechanism involves the deprotonation of the α-carbon of this compound by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol (B89426) adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone (B49325). taylorandfrancis.com

Table 2: Illustrative Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde Reactant | Base Catalyst | Expected Chalcone Product |

|---|---|---|

| Benzaldehyde | NaOH in Ethanol | (E)-1-(3,4-Dimethoxy-2-methylphenyl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | KOH in Ethanol | (E)-3-(4-Chlorophenyl)-1-(3,4-Dimethoxy-2-methylphenyl)prop-2-en-1-one |

This table outlines the synthesis of various chalcone derivatives from this compound.

Redox Transformations of the Ketone Group (e.g., Baeyer-Villiger Oxidation)

The ketone functionality can undergo redox transformations, most notably the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom. youtube.comyoutube.com

The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge has a higher tendency to migrate. The typical migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the two groups are the methyl group and the 3,4-dimethoxy-2-methylphenyl group. Due to the electron-rich nature of the aromatic ring, it has a significantly higher migratory aptitude than the methyl group. Therefore, the Baeyer-Villiger oxidation is expected to selectively yield 3,4-dimethoxy-2-methylphenyl acetate.

Table 3: Predicted Outcome of Baeyer-Villiger Oxidation

| Substrate | Oxidizing Agent | Predicted Major Product |

|---|

Transformations of the Aromatic Ring System

The dimethoxy-methylphenyl ring is activated towards electrophilic attack due to the electron-donating nature of the methoxy (B1213986) and methyl substituents.

Electrophilic Aromatic Substitution Reactions on the Dimethoxy-methylphenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. umkc.edu The existing substituents on the benzene (B151609) ring of this compound dictate the position of incoming electrophiles.

Methoxy groups (-OCH₃) are strong activating groups and are ortho, para-directors.

A methyl group (-CH₃) is a weak activating group and is also an ortho, para-director.

An acetyl group (-COCH₃) is a moderately deactivating group and is a meta-director.

In this compound, the aromatic ring is substituted with two methoxy groups (positions 3 and 4), a methyl group (position 2), and the acetyl group (position 1). The positions available for substitution are C5 and C6. The directing effects of the activating groups (2-Me, 3-OMe, 4-OMe) will strongly influence the regioselectivity. The C5 position is ortho to the 4-OMe group and meta to the 3-OMe and 2-Me groups. The C6 position is ortho to the 2-Me and 3-OMe groups and meta to the 4-OMe group.

The combined activating effect of the ortho-para directing groups, particularly the powerful methoxy groups, outweighs the deactivating effect of the acetyl group, making the ring highly reactive towards electrophiles. Steric hindrance from the adjacent 2-methyl group may influence the accessibility of the C6 position. However, the strong activating and directing effect of the 3-methoxy group would favor substitution at the C6 position. Studies on the nitration of other electron-rich polysubstituted acetophenones have shown that substitution often occurs at the most activated position, though complex product mixtures and even ipso substitution (replacement of an existing substituent) can occur under certain conditions. researchgate.net

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 1-(5-Nitro-3,4-dimethoxy-2-methylphenyl)ethanone and/or 1-(6-Nitro-3,4-dimethoxy-2-methylphenyl)ethanone |

| Bromination (Br₂/FeBr₃) | Br⁺ | 1-(5-Bromo-3,4-dimethoxy-2-methylphenyl)ethanone and/or 1-(6-Bromo-3,4-dimethoxy-2-methylphenyl)ethanone |

The precise ratio of isomers would depend on specific reaction conditions and the interplay between electronic and steric effects.

Functional Group Interconversions of Methoxy and Methyl Substituents

The synthetic utility of this compound is significantly enhanced by the potential for selective functional group interconversions of its methoxy and methyl substituents. These transformations allow for the introduction of new functionalities and the generation of diverse derivatives.

Demethylation of Methoxy Groups:

The selective cleavage of one or both methoxy groups to the corresponding phenolic hydroxyl groups is a key transformation. This reaction increases the polarity of the molecule and provides a handle for further derivatization, such as etherification or esterification. The choice of demethylating agent is crucial to achieve selectivity, especially when differentiating between the two methoxy groups at positions 3 and 4.

Commonly employed reagents for the demethylation of aryl methyl ethers include strong acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃) rsc.orggoogle.com. The reaction conditions, including solvent and temperature, can be optimized to favor either partial or complete demethylation. For instance, milder conditions might selectively cleave the more sterically accessible or electronically favored methoxy group. The regioselectivity of demethylation in polysubstituted methoxybenzenes is often influenced by the electronic and steric environment of each methoxy group. In the case of this compound, the methoxy group at the 4-position might be more susceptible to cleavage under certain conditions due to the influence of the adjacent acetyl group.

A variety of reagents have been developed for O-demethylation, each with its own advantages regarding selectivity and reaction conditions researchgate.net. For example, reagents like 3-mercaptopropionic acid can be used for selective demethylation google.com. The table below summarizes some potential reagents and their typical applications in the demethylation of aromatic methyl ethers.

| Reagent | Typical Conditions | Selectivity | Reference |

| Boron tribromide (BBr₃) | Dichloromethane (B109758), low temperature | High, can cleave multiple methoxy groups | google.com |

| Aluminum chloride (AlCl₃) | Organic solvent, with a scavenger | Can be regioselective | google.com |

| Hydrobromic acid (HBr) | Acetic acid, reflux | Strong, non-selective | google.com |

| 3-Mercaptopropionic acid | Neat or in a high-boiling solvent | Can offer selectivity for one methoxy group | google.com |

| Iodocyclohexane/DMF | Reflux | Effective for demethylation | researchgate.net |

Oxidation of the Methyl Substituent:

The aromatic methyl group at the 2-position represents another site for functionalization. Oxidation of this methyl group can lead to the corresponding aldehyde, carboxylic acid, or benzylic alcohol, depending on the oxidant and reaction conditions. These transformations introduce new reactive handles for further synthetic modifications.

Reagents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and selenium dioxide (SeO₂) are commonly used for the oxidation of benzylic methyl groups. The selectivity of the oxidation to the aldehyde stage can be challenging, as over-oxidation to the carboxylic acid is a common side reaction. However, specific methods, such as the use of milder oxidizing agents or controlled reaction conditions, can favor the formation of the aldehyde. For instance, the haloform reaction, which involves the use of a halogen and a base, can be employed for the oxidation of a methyl ketone to a carboxylic acid with one less carbon atom youtube.com.

Rearrangement Reactions and Mechanistic Insights (e.g., photoenolization for related phenacyl chlorides)

This compound and its derivatives can potentially undergo a variety of rearrangement reactions, leading to structurally diverse products. These rearrangements are often triggered by specific reagents or photochemical conditions and proceed through well-defined mechanistic pathways.

Baeyer-Villiger Oxidation:

The Baeyer-Villiger oxidation of this compound would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent groups, yielding either an ester or a lactone from a cyclic ketone adichemistry.com. The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge in the transition state preferentially migrates.

The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl adichemistry.comuomustansiriyah.edu.iqwikipedia.orgstackexchange.com. For substituted aryl groups, electron-donating groups enhance the migratory aptitude. In the case of this compound, the competition is between the migration of the 3,4-dimethoxy-2-methylphenyl group and the methyl group. Due to the presence of electron-donating methoxy groups, the substituted phenyl group is expected to have a significantly higher migratory aptitude than the methyl group. This would lead to the formation of 3,4-dimethoxy-2-methylphenyl acetate.

| Migrating Group | Relative Migratory Aptitude |

| Tertiary alkyl | Highest |

| Secondary alkyl | High |

| Aryl (with electron-donating groups) | High |

| Phenyl | Moderate |

| Primary alkyl | Low |

| Methyl | Lowest |

Beckmann Rearrangement:

The Beckmann rearrangement transforms an oxime into an amide or a lactam masterorganicchemistry.com. The oxime of this compound can be prepared by reacting the ketone with hydroxylamine. Treatment of the oxime with an acid catalyst, such as sulfuric acid or phosphorus pentachloride, would initiate the rearrangement.

The key step in the Beckmann rearrangement is the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen masterorganicchemistry.com. Since the oxime of an unsymmetrical ketone can exist as two geometric isomers (E and Z), the product of the rearrangement depends on the stereochemistry of the starting oxime. For the oxime of this compound, if the 3,4-dimethoxy-2-methylphenyl group is anti to the hydroxyl group, it will migrate to the nitrogen atom, leading to the formation of N-(3,4-dimethoxy-2-methylphenyl)acetamide after tautomerization of the initial nitrilium ion intermediate. Conversely, if the methyl group is anti, the product would be 3,4-dimethoxy-2-methylbenzanilide. The stereoselectivity of the oxime formation and the conditions of the rearrangement will determine the final product distribution. Unexpected products can also arise under certain Beckmann rearrangement conditions, as has been observed with indanone oximes nih.gov.

Photoenolization of Related Phenacyl Chlorides:

While not a direct rearrangement of the parent ketone, the photochemical behavior of related α-haloacetophenones, such as 2-methylphenacyl chlorides, provides insight into potential transformations. Irradiation of o-alkylphenacyl derivatives can lead to the formation of a transient photoenol via intramolecular hydrogen abstraction from the ortho-alkyl group by the excited carbonyl oxygen researchgate.netfigshare.comacs.org.

For a hypothetical derivative, 1-(3,4-dimethoxy-2-methylphenyl)-2-chloroethanone (a phenacyl chloride), UV irradiation could induce the formation of a photoenol. This highly reactive intermediate can then undergo various subsequent reactions. For instance, in the presence of a nucleophile, it could lead to cyclization or addition products. The study of photoenolization of 2-(alkoxymethyl)-5-methylphenacyl chlorides has shown the formation of 3-alkoxy-6-methylindan-1-ones in high yields through a 1,5-hydrogen migration and subsequent cyclization of the photoenol researchgate.netfigshare.com. This suggests that similar photochemical transformations could be a viable strategy for creating complex cyclic structures from derivatives of this compound.

Advanced Spectroscopic and Crystallographic Elucidation of 1 3,4 Dimethoxy 2 Methylphenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. For 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

The structure contains:

Two aromatic protons on the benzene (B151609) ring.

Three protons of the acetyl methyl group (-COCH₃).

Three protons of the aromatic methyl group (Ar-CH₃).

Six protons from two distinct methoxy (B1213986) groups (-OCH₃).

Based on established chemical shift principles and data from analogous substituted acetophenones, a predicted ¹H NMR spectrum can be described. The two aromatic protons, being adjacent to each other, would appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm). The acetyl methyl protons would yield a sharp singlet further downfield (around δ 2.5 ppm) due to the deshielding effect of the adjacent carbonyl group. The aromatic methyl group protons would also appear as a singlet, but at a slightly more shielded position (around δ 2.2 ppm). The two methoxy groups, being in different chemical environments, are expected to produce two separate singlets, typically in the range of δ 3.8-4.0 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H (H-5) | ~ 6.9 | Doublet (d) | 1H |

| Aromatic H (H-6) | ~ 7.4 | Doublet (d) | 1H |

| Acetyl (-COCH₃) | ~ 2.5 | Singlet (s) | 3H |

| Aromatic Methyl (Ar-CH₃) | ~ 2.2 | Singlet (s) | 3H |

| Methoxy (-OCH₃) | ~ 3.9 | Singlet (s) | 3H |

| Methoxy (-OCH₃) | ~ 3.8 | Singlet (s) | 3H |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The structure contains eleven unique carbon atoms:

One carbonyl carbon (C=O).

Six aromatic carbons (four substituted, two with attached protons).

One acetyl methyl carbon (-COCH₃).

One aromatic methyl carbon (Ar-CH₃).

Two methoxy carbons (-OCH₃).

The carbonyl carbon is the most deshielded and would appear at the lowest field (δ > 195 ppm). The aromatic carbons resonate in the δ 110-160 ppm range, with those bearing oxygen substituents appearing further downfield. The methyl carbons are the most shielded, with the acetyl methyl carbon typically found around δ 25-30 ppm and the aromatic and methoxy carbons resonating in their characteristic regions.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | > 195 |

| Aromatic C-O | 145 - 160 |

| Aromatic C-Acetyl | 130 - 140 |

| Aromatic C-Methyl | 125 - 135 |

| Aromatic C-H | 110 - 125 |

| Methoxy (-OCH₃) | 55 - 60 |

| Acetyl (-COCH₃) | 25 - 30 |

| Aromatic Methyl (Ar-CH₃) | 15 - 20 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for definitive structural confirmation by revealing correlations between nuclei. libretexts.orglibretexts.org

COSY (Correlation Spectroscopy): This H-H correlation experiment would show a cross-peak between the two adjacent aromatic protons, confirming their neighboring relationship on the phenyl ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for the two aromatic C-H pairs, the acetyl methyl group, the aromatic methyl group, and the two methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for piecing the molecular puzzle together. For instance, HMBC would show correlations from the acetyl methyl protons to the carbonyl carbon and the adjacent aromatic carbon (C-1). It would also show correlations from the methoxy protons to their respective oxygen-bearing aromatic carbons, confirming their positions at C-3 and C-4.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. thermofisher.com The resulting spectrum is a unique fingerprint of the molecule's functional groups. libretexts.org For this compound, key absorptions are expected. A very strong and sharp absorption band for the carbonyl (C=O) stretch of the ketone would be prominent around 1670-1690 cm⁻¹. The presence of methoxy groups would be confirmed by C-O stretching bands, typically strong and found in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would appear as multiple bands of variable intensity in the 1600-1450 cm⁻¹ range. Additionally, C-H stretching vibrations would be observed above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl (sp³) C-H bonds.

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Methyl C-H | Stretch | 3000 - 2850 | Medium |

| Ketone C=O | Stretch | 1690 - 1670 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Aryl Ether C-O | Stretch | 1275 - 1200 (asymmetric) | Strong |

| Aryl Ether C-O | Stretch | 1075 - 1020 (symmetric) | Strong |

Note: Based on typical functional group absorption ranges. scribd.comwpmucdn.com

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds and changes in dipole moment, Raman is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for confirming the structure of the aromatic ring. ias.ac.in

The symmetric "ring breathing" vibration of the substituted benzene ring, often weak or absent in the IR spectrum, typically produces a very strong and sharp signal in the Raman spectrum (around 1000 cm⁻¹). ias.ac.in The aromatic C=C stretching vibrations also give rise to strong Raman bands. The C=O stretch is also Raman active, though its intensity can vary. ias.ac.in The presence of strong signals for the symmetric aromatic vibrations would provide powerful confirmatory evidence for the substituted phenyl core of the molecule, complementing the data obtained from FTIR. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a cornerstone in the structural elucidation of organic compounds, providing critical information on molecular weight and fragmentation pathways. For this compound, with a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , various mass spectrometric techniques are employed to confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. In the analysis of this compound, the gas chromatograph separates the compound from reaction byproducts or impurities before it enters the mass spectrometer. The mass spectrometer then ionizes the eluted compound, typically through electron ionization (EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum is a fingerprint of the molecule. For acetophenone (B1666503) derivatives, a characteristic fragmentation is the alpha-cleavage (α-cleavage) of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion. Another key fragmentation is the cleavage of the bond between the carbonyl carbon and the phenyl ring, resulting in the formation of a benzoyl-type cation.

For this compound, the molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) of 194. The most prominent fragment ion is expected from the α-cleavage, resulting in the loss of a methyl group (mass of 15 Da) to form the [M-15]⁺ acylium ion at m/z 179. This fragment, the 3,4-dimethoxy-2-methylbenzoyl cation, is significantly stabilized by the electron-donating methoxy groups on the aromatic ring. Further fragmentation of this ion could occur through the loss of carbon monoxide (CO, 28 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy groups.

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 194 | [C₁₁H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 179 | [M - CH₃]⁺ | α-cleavage: Loss of a methyl radical |

| 151 | [M - CH₃ - CO]⁺ | Loss of carbon monoxide from the acylium ion |

| 43 | [CH₃CO]⁺ | Acetyl cation from cleavage at the phenyl-carbonyl bond |

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing complex mixtures, particularly those containing non-volatile or thermally labile compounds. kuleuven.be This technique combines the high-resolution separation power of liquid chromatography with the detection specificity of mass spectrometry. kuleuven.be For analyzing reaction mixtures in the synthesis of this compound or its derivatives, reversed-phase LC is commonly employed, coupled with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). kuleuven.be

ESI is particularly suitable for polar molecules and generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). For this compound, ESI in positive ion mode would be expected to produce a prominent ion at m/z 195 [M+H]⁺. Tandem mass spectrometry (LC-MS/MS) can be used to induce fragmentation of this precursor ion, providing further structural confirmation. This is particularly useful for differentiating isomers, which may have identical parent masses but produce different fragment ion spectra.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), allowing for the unambiguous determination of a compound's elemental composition. This capability is crucial for confirming the identity of a newly synthesized compound like this compound and distinguishing it from other compounds with the same nominal mass.

The theoretical exact mass of the [M+H]⁺ ion of this compound (C₁₁H₁₅O₃⁺) can be calculated by summing the exact masses of its constituent isotopes. An experimentally determined mass that matches this theoretical value provides strong evidence for the assigned molecular formula.

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₅O₃⁺ | 195.1016 | (Hypothetical) 195.1014 | (Hypothetical) -1.02 |

X-ray Diffraction Studies for Solid-State Structural Characterization

Single crystal X-ray diffraction analysis of 1-(3,4-Dimethoxyphenyl)ethanone reveals that the molecule is nearly planar. researchgate.net The acetyl group is slightly twisted out of the plane of the dimethoxy-substituted phenyl ring. researchgate.net For the target compound, this compound, the introduction of a methyl group at the C2 position of the phenyl ring would be expected to induce greater steric hindrance. This would likely cause a more significant rotation of the acetyl group out of the plane of the aromatic ring to minimize steric repulsion between the acetyl methyl group and the ortho-methyl group on the ring.

The crystallographic data for the analog 1-(3,4-Dimethoxyphenyl)ethanone shows it crystallizes in the monoclinic space group P2₁/c. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂O₃ |

| Formula Weight | 180.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9543 (7) |

| b (Å) | 13.3271 (11) |

| c (Å) | 8.8107 (7) |

| β (°) | 92.761 (3) |

| Volume (ų) | 932.92 (13) |

| Z | 4 |

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. rsc.orgias.ac.in Understanding these interactions is key to crystal engineering and predicting the physical properties of a solid. researchgate.net In the crystal structure of the analog, 1-(3,4-Dimethoxyphenyl)ethanone, molecules form dimers through weak C—H···O hydrogen bonds. researchgate.net These dimers are further organized into layers by parallel slipped π–π stacking interactions between the aromatic rings of adjacent dimers. researchgate.net

For this compound, a similar packing motif driven by C—H···O interactions involving the acetyl oxygen and methoxy groups is anticipated. However, the presence of the 2-methyl group could alter the π–π stacking arrangement. The steric bulk of this group might increase the distance between the stacked aromatic rings or change the degree of "slippage," potentially leading to a less dense crystal packing arrangement compared to its unmethylated counterpart. The analysis of these weak but cumulative forces, such as C–H···O, C–H···π, and π–π stacking, is crucial for understanding the supramolecular assembly. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Investigations of 1 3,4 Dimethoxy 2 Methylphenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the electronic behavior and three-dimensional arrangement of atoms in 1-(3,4-Dimethoxy-2-methylphenyl)ethanone. These methods solve the Schrödinger equation, albeit with approximations, to provide a detailed picture of the molecule's properties. wikipedia.orgnumberanalytics.com

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational efficiency. mdpi.comresearchgate.net Unlike wavefunction-based ab-initio methods, DFT calculates the total energy of the molecule based on its electron density. numberanalytics.com This approach has proven to be highly effective for studying the properties of medium-sized organic molecules like this compound.

DFT studies can accurately predict a variety of molecular properties, including:

Molecular Geometry: Optimization of the molecular structure to find the lowest energy conformation.

Vibrational Frequencies: Calculation of infrared and Raman spectra to identify characteristic vibrational modes. researchgate.net

Electronic Properties: Determination of dipole moments, polarizability, and other electronic characteristics.

Reaction Mechanisms: Exploration of potential energy surfaces to understand chemical reactivity and transition states. researchgate.net

The accuracy of DFT calculations is heavily dependent on the choice of the exchange-correlation functional, which approximates the complex many-electron interactions. mdpi.comnumberanalytics.com

Basis Set Selection and Exchange-Correlation Functional Analysis

The reliability of both ab-initio and DFT calculations is critically dependent on the selection of the basis set and, for DFT, the exchange-correlation functional.

A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate representation of the orbitals but also increase the computational time. youtube.comnih.gov Common basis sets for organic molecules include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). researchgate.netstackexchange.com The inclusion of polarization functions (e.g., d,p) and diffuse functions (+) is often necessary for an accurate description of bonding and non-covalent interactions. youtube.com

The exchange-correlation functional is the core of DFT, and a wide variety of functionals have been developed. numberanalytics.com These are often categorized on a "Jacob's Ladder" of increasing complexity and accuracy, from the Local Density Approximation (LDA) to Generalized Gradient Approximation (GGA), meta-GGA, hybrid, and double-hybrid functionals. mdpi.com For organic molecules, hybrid functionals like B3LYP and PBE0, as well as the M06 family of functionals, are widely used and have been shown to provide reliable results for a range of properties. mdpi.comresearchgate.netacs.orgnih.gov The choice of functional can significantly impact the calculated properties, and it is often recommended to benchmark results against experimental data or higher-level calculations when available. mdpi.comacs.org

Below is a table summarizing common combinations of functionals and basis sets used in DFT calculations for organic molecules.

| Functional Family | Example Functionals | Common Basis Sets | Typical Applications |

| Hybrid GGA | B3LYP, PBE0 | 6-31G(d), 6-311+G(d,p) | Geometry optimization, vibrational frequencies |

| Meta-Hybrid GGA | M06-2X, M06-HF | cc-pVTZ, aug-cc-pVTZ | Thermochemistry, non-covalent interactions |

| Range-Separated | ωB97X-D, CAM-B3LYP | def2-TZVP, 6-311++G(d,p) | Electronic excitations, charge transfer |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals provide valuable insights into the molecule's electrophilic and nucleophilic behavior.

Analysis of Highest Occupied Molecular Orbital (HOMO) Energies and Distributions

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. numberanalytics.com A higher HOMO energy indicates a greater tendency to act as a nucleophile or to be oxidized. The spatial distribution of the HOMO reveals the regions of the molecule that are most likely to be involved in electron donation. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the activating methoxy (B1213986) groups.

Exploration of Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

The LUMO is the lowest energy orbital that is vacant of electrons and represents the ability of a molecule to accept electrons. numberanalytics.com A lower LUMO energy suggests a greater propensity to act as an electrophile or to be reduced. The distribution of the LUMO indicates the sites most susceptible to nucleophilic attack. In this compound, the LUMO is anticipated to be centered on the carbonyl group and the adjacent regions of the aromatic ring, as these are the most electron-deficient parts of the molecule.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive.

The following table presents hypothetical but representative FMO data for this compound, as would be obtained from a DFT calculation.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Localized on the dimethoxy-substituted phenyl ring |

| LUMO | -1.8 | Centered on the acetyl group and adjacent ring carbons |

| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical reactivity |

Lack of Specific Research Data Prevents In-Depth Computational Analysis of this compound

A thorough review of scientific literature reveals a significant gap in the specific computational and theoretical investigation of the chemical compound this compound. Despite the availability of research on structurally similar molecules and general computational methodologies, detailed studies focusing solely on the charge transfer processes, molecular electrostatic potential, charge distribution, and non-covalent interactions of this specific compound are not present in the available published literature.

Computational chemistry provides valuable insights into molecular properties. For instance, analyses such as Molecular Electrostatic Potential (MEP) mapping are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Furthermore, charge distribution assessments like Mulliken Population Analysis and Natural Population Analysis (NPA) provide quantitative measures of atomic charges within a molecule, which are crucial for understanding its reactivity and intermolecular interactions.

Studies on non-covalent interactions, such as hydrogen bonding (e.g., C-H...O) and pi-stacking (π-π) interactions, are fundamental to understanding the supramolecular chemistry, crystal packing, and biological interactions of a compound. Research on related acetophenone (B1666503) derivatives, such as 1-(3,4-Dimethoxyphenyl)ethanone, has shown the presence of C—H⋯O interactions and parallel slipped π–π interactions in the solid state. researchgate.net Similarly, studies on complex chalcones derived from related phenyl ethanones have identified various intermolecular forces, including O—H⋯O hydrogen bonds and weak π–π stacking, as key factors in their molecular packing. nih.gov

However, the specific electronic and structural effects of the 2-methyl group in this compound, in conjunction with the 3,4-dimethoxy substitution pattern, have not been computationally elucidated in dedicated studies. Without targeted research employing methods like Density Functional Theory (DFT) for this exact molecule, a scientifically accurate and detailed analysis as per the requested outline cannot be provided. The generation of specific data tables for charge distribution, bond analyses, and interaction energies is contingent upon the existence of such primary research.

Therefore, due to the absence of specific computational data in the scientific literature for this compound, it is not possible to generate the requested detailed article focusing on its theoretical and computational chemistry.

Intermolecular and Intramolecular Non-Covalent Interaction Studies

Characterization of Other Weak Interactions (e.g., C-H...π, C-H...Cl)

Weak intermolecular interactions play a crucial role in the supramolecular assembly and crystal packing of molecules. Computational chemistry allows for the detailed characterization of these forces, which are often difficult to isolate experimentally. For compounds related to this compound, various weak interactions have been identified as critical to their solid-state architecture.

In the crystal structure of the closely related compound 1-(3,4-Dimethoxyphenyl)ethanone, which lacks the 2-methyl group, molecules are reported to form dimers through C—H⋯O interactions. researchgate.net These dimers are further linked by parallel slipped π–π interactions between the aryl rings, with a calculated intercentroid distance of 3.5444 (11) Å. researchgate.net

In derivatives synthesized from 1-(3,4-dimethoxyphenyl)ethanone, such as chalcones, computational and crystallographic studies have identified additional weak interactions. For instance, in (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, intermolecular forces include not only C-H···O but also C-H···Cl and C-H···π interactions. nih.gov The presence and nature of these interactions are highly dependent on the substituents present on the aromatic rings. Computational analysis helps to quantify the geometric parameters and energetic contributions of these interactions, confirming their role in stabilizing the crystal lattice.

Hirshfeld Surface Analysis for Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties such as normalized contact distance (d_norm) onto the molecular surface, researchers can identify regions involved in specific intermolecular contacts.

This analysis has been extensively applied to chalcone (B49325) derivatives of 1-(3,4-dimethoxyphenyl)ethanone. For (2E)-3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, Hirshfeld surface analysis revealed that van der Waals interactions are the primary contributors to intermolecular forces, with H···H contacts accounting for 36.2% of the surface. nih.gov Similarly, for a related fluoro-chloro substituted chalcone, H···H contacts were the most significant at 25.0%, followed by C···H/H···C (20.6%), O···H/H···O (15.6%), and Cl···H/H···Cl (10.7%) interactions. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The distribution and percentage contribution of different atomic contacts offer a clear picture of the packing environment.

Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Chalcone Derivative

| Intermolecular Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 25.0 |

| C···H / H···C | 20.6 |

| O···H / H···O | 15.6 |

| Cl···H / H···Cl | 10.7 |

| F···H / H···F | 10.4 |

| F···C / C···F | 7.2 |

| C···C | 3.0 |

Data derived from the analysis of (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound is determined by the rotation around its single bonds, specifically the C-C bond connecting the acetyl group to the phenyl ring and the C-O bonds of the methoxy groups. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and the energy barriers between them.

This is achieved by mapping the potential energy surface (PES) through systematic variation of key dihedral angles. researchgate.net For each rotational step, the geometry is optimized, and the corresponding energy is calculated. The resulting PES shows energy minima, which correspond to stable conformers, and saddle points, which represent the transition states for interconversion between conformers. mst.eduresearchgate.net For example, in a study of related bithiophenes, theoretical calculations were used to demonstrate a preference for non-planar conformations in non-condensed phases. rsc.org While a specific PES for this compound is not detailed in the available literature, this standard computational approach would reveal the preferred orientations of the acetyl, methyl, and dimethoxy substituents relative to the phenyl ring, governed by a balance of steric hindrance and electronic effects like hyperconjugation. mdpi.com

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a complete free-energy profile for a reaction pathway can be constructed. mdpi.com This allows researchers to understand reaction kinetics, predict product distributions, and rationalize observed selectivity.

For reactions involving ketones like this compound, such as aldol (B89426) or Claisen-Schmidt condensations, computational studies can model the entire reaction sequence. nih.govnih.gov For instance, in a hypothetical study of its reaction with a benzaldehyde, DFT calculations could be used to:

Model the initial nucleophilic attack of the enolate on the aldehyde.

Locate the transition state for C-C bond formation.

Calculate the activation energy barrier.

Model the subsequent dehydration step to form a chalcone.

These studies provide a molecular-level understanding that is inaccessible through experimental means alone, offering insights into bond-breaking and bond-forming processes and the electronic changes that occur throughout the reaction. nih.gov

Prediction and Validation of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts. nih.gov By performing these calculations on the optimized geometry of this compound, theoretical ¹H and ¹³C NMR spectra can be generated. Discrepancies between calculated and experimental values are often minimal and can be systematic, allowing for confident spectral assignment. mdpi.com

Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be computed. nih.gov The calculated frequencies and intensities help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations, such as the characteristic C=O stretch of the ketone, C-O stretches of the methoxy groups, and various C-H bending and stretching modes. mdpi.com

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 202.5 | 201.8 |

| C_ipso (acetyl) | 134.1 | 133.5 |

| C-OCH₃ (para) | 152.8 | 152.1 |

| C-OCH₃ (meta) | 148.9 | 148.3 |

| C-CH₃ | 126.5 | 125.9 |

| C_ortho | 112.3 | 111.7 |

| C_meta | 110.5 | 110.0 |

| -OCH₃ (para) | 56.2 | 55.8 |

| -OCH₃ (meta) | 56.0 | 55.6 |

| -COCH₃ | 29.8 | 29.4 |

| -CH₃ | 15.7 | 15.2 |

Note: This table is a hypothetical representation for this compound, based on typical accuracy of DFT/GIAO calculations. nih.govmdpi.com

Advanced Synthetic Applications and Precursor Roles of 1 3,4 Dimethoxy 2 Methylphenyl Ethanone

Role as a Building Block in Complex Heterocyclic Synthesis

The reactivity of the acetyl group in 1-(3,4-dimethoxy-2-methylphenyl)ethanone, combined with the directing effects of the substituted phenyl ring, makes it an ideal precursor for the synthesis of diverse and complex heterocyclic systems. Its utility is demonstrated in the formation of chalcones, pyrazoles, fused triazolo-thiadiazine systems, and as a precursor to indanone and isoquinoline (B145761) analogues.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities. nih.gov They are typically synthesized through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. researchgate.netjetir.org In this context, this compound serves as the ketone component.

The reaction involves the condensation of this compound with various substituted benzaldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding chalcone (B49325) derivatives. nih.govnih.gov The α,β-unsaturated carbonyl system of the resulting chalcone is a key structural feature that allows for further chemical modifications and the synthesis of more complex molecules. jetir.orgpropulsiontechjournal.com The general reaction scheme is depicted below:

General Synthesis of Chalcones from this compound

| Reactant A | Reactant B | Catalyst | Product |

|---|---|---|---|

| This compound | Substituted Benzaldehyde | NaOH or KOH | (E)-1-(3,4-dimethoxy-2-methylphenyl)-3-(substituted-phenyl)prop-2-en-1-one |

These chalcones can then be utilized as precursors for the synthesis of a variety of heterocyclic compounds.

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse pharmacological activities. mdpi.comnih.gov A common and effective method for the synthesis of pyrazole (B372694) derivatives involves the cyclocondensation reaction of a chalcone with a hydrazine (B178648) derivative. researchgate.netresearchgate.net

The chalcones derived from this compound can be reacted with hydrazine hydrate (B1144303) or substituted hydrazines to yield the corresponding pyrazole derivatives. nih.govnih.gov The reaction proceeds through the addition of the hydrazine to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring.

Synthesis of Pyrazoles from Chalcone Derivatives

| Reactant A | Reactant B | Reaction Type | Product |

|---|---|---|---|

| (E)-1-(3,4-dimethoxy-2-methylphenyl)-3-(aryl)prop-2-en-1-one | Hydrazine Hydrate | Cyclocondensation | 3-(3,4-dimethoxy-2-methylphenyl)-5-(aryl)-1H-pyrazole |

This synthetic route provides a straightforward and versatile method for accessing a wide range of substituted pyrazoles with potential biological applications.

The versatility of this compound extends to the synthesis of more complex, fused heterocyclic systems such as triazolo-thiadiazines. These fused ring systems are known to exhibit a variety of biological activities. nih.govdpkmr.edu.in The synthesis of these compounds often involves a multi-step reaction sequence starting from a derivative of this compound.

A common synthetic strategy involves the reaction of a chalcone derived from this compound with a thiadiazole-containing compound or the construction of the triazole and thiadiazine rings in a stepwise manner. For instance, a key intermediate, 4-amino-5-mercapto-1,2,4-triazole, can be reacted with α-haloketones (which can be derived from the starting acetophenone) to form the fused triazolo-thiadiazine ring system. mdpi.comresearchgate.netresearchgate.net The specific substitution pattern of the final product can be varied by choosing the appropriate chalcone and other reactants.

This compound can also serve as a precursor for the synthesis of indanone and isoquinoline analogues. Indanones are bicyclic compounds containing a benzene (B151609) ring fused to a five-membered ring with a ketone group, and they are found in a number of natural products and biologically active compounds. beilstein-journals.orgnih.govresearchgate.net

The synthesis of indanones from chalcones derived from this compound can be achieved through an intramolecular Friedel-Crafts reaction or a Nazarov cyclization. preprints.org These reactions result in the formation of the five-membered ring fused to the aromatic ring of the chalcone.

Furthermore, derivatives of this compound can be utilized in the synthesis of isoquinoline alkaloids and their analogues. Isoquinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The synthesis of isoquinolines often involves the construction of the nitrogen-containing ring onto the existing aromatic framework of a precursor derived from the starting ketone.

Utilization in the Synthesis of Natural Product-Inspired Compounds

The structural motifs present in this compound are found in a variety of natural products. bohrium.com This makes it an attractive starting material for the synthesis of natural product-inspired compounds, which are valuable in drug discovery and chemical biology. mdpi.com

The substituted phenyl ring of this compound can be strategically integrated into a variety of complex ring systems found in natural products. The methoxy (B1213986) and methyl groups can be further modified or can serve to direct the regioselectivity of subsequent reactions, allowing for the construction of intricate molecular architectures.

For example, the dimethoxy-methylphenyl moiety can be found in certain classes of alkaloids, flavonoids, and other secondary metabolites. By using this compound as a building block, chemists can access these complex structures and create libraries of natural product-inspired compounds for biological screening.

Development of Amine Derivatives from this compound

The ketone functional group in this compound is the primary site for chemical modification to produce a wide array of amine derivatives. The most prominent method for this transformation is reductive amination. wikipedia.org

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming carbon-nitrogen bonds. libretexts.orgmasterorganicchemistry.com The process typically occurs in a one-pot reaction, converting a ketone into an amine via an intermediate imine. wikipedia.org The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (or an enamine if a secondary amine is used). youtube.com The imine intermediate is then reduced in situ to the final amine product. libretexts.org

This method is highly versatile as it allows for the synthesis of primary, secondary, and tertiary amines by selecting the appropriate nitrogen source:

Primary Amines: Can be synthesized by reacting the ketone with ammonia.

Secondary Amines: Are formed when the ketone reacts with a primary amine.

Tertiary Amines: Result from the reaction of the ketone with a secondary amine.

A variety of reducing agents can be employed for the reduction step, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity. masterorganicchemistry.comlibretexts.org These reagents are mild enough to preferentially reduce the imine intermediate without significantly reducing the starting ketone. masterorganicchemistry.com

While this compound is an ideal candidate for these transformations due to its stable aromatic core and reactive ketone, specific, extensively documented examples of its direct use in the synthesis of a broad range of amine derivatives are not prevalent in widely available literature. However, based on established chemical principles, its potential for generating a diverse set of amines is clear. The table below illustrates the potential amine derivatives that can be synthesized from this precursor using the reductive amination process.

| Reactant Amine | Amine Type | Potential Product Structure | Resulting Amine Class |

|---|---|---|---|

| Ammonia (NH₃) | - | 1-(3,4-Dimethoxy-2-methylphenyl)ethanamine | Primary |

| Methylamine (CH₃NH₂) | Primary | N-methyl-1-(3,4-Dimethoxy-2-methylphenyl)ethanamine | Secondary |

| Aniline (C₆H₅NH₂) | Primary | N-phenyl-1-(3,4-Dimethoxy-2-methylphenyl)ethanamine | Secondary |

| Dimethylamine ((CH₃)₂NH) | Secondary | N,N-dimethyl-1-(3,4-Dimethoxy-2-methylphenyl)ethanamine | Tertiary |

| Piperidine (C₅H₁₀NH) | Secondary | 1-(1-(3,4-Dimethoxy-2-methylphenyl)ethyl)piperidine | Tertiary |

Design and Construction of Novel Molecular Libraries for Research Purposes

In modern drug discovery, the synthesis of molecular libraries—large collections of structurally related compounds—is a cornerstone for identifying new therapeutic agents. ub.edu The goal of combinatorial chemistry is to rapidly generate a large number of diverse molecules that can be screened for biological activity. researchgate.net Precursor molecules, often referred to as scaffolds or building blocks, are central to this process.

This compound is a suitable scaffold for the construction of molecular libraries for several reasons:

Reactive Handle: The ketone group serves as a reliable point of chemical modification, allowing for the attachment of various molecular fragments.

Structural Core: The 3,4-dimethoxy-2-methylphenyl group provides a rigid and defined three-dimensional structure that can be systematically decorated.

Potential for Diversity: By reacting the ketone with a collection of different amines via reductive amination, a library of compounds with diverse substituents can be efficiently synthesized.

This approach, known as parallel synthesis, would involve reacting this compound with a library of different primary and secondary amines in separate reaction vessels. Each reaction would yield a unique amine derivative, and together these products would form a focused molecular library. The resulting compounds could then be screened in high-throughput assays to identify "hits"—compounds that exhibit a desired biological effect.

For example, a research program might aim to develop inhibitors for a specific enzyme. By creating a library of amine derivatives from the this compound scaffold, researchers can explore how different substituents on the nitrogen atom affect the compound's ability to bind to the enzyme's active site. While the direct application of this compound as a scaffold for a publicly documented molecular library is not widely reported, its chemical properties make it an excellent candidate for such initiatives in both academic and industrial research.

The following table illustrates a hypothetical design for a small, focused molecular library derived from this compound, showcasing the introduction of chemical diversity.

| Library Entry | Amine Building Block | Resulting Library Compound | Key Structural Feature |

|---|---|---|---|

| 1 | Cyclopropylamine | N-cyclopropyl-1-(3,4-dimethoxy-2-methylphenyl)ethanamine | Small, rigid cycloalkyl group |

| 2 | Benzylamine | N-benzyl-1-(3,4-dimethoxy-2-methylphenyl)ethanamine | Flexible aromatic side chain |

| 3 | Morpholine | 4-(1-(3,4-dimethoxy-2-methylphenyl)ethyl)morpholine | Heterocyclic ring with polar ether linkage |

| 4 | Ethanolamine | 2-((1-(3,4-dimethoxy-2-methylphenyl)ethyl)amino)ethan-1-ol | Primary alcohol for H-bonding |

Q & A

What are the validated synthetic routes for 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, and how do reaction conditions influence yield?

Basic

The synthesis typically involves multi-step protocols starting from substituted acetophenones or phenolic precursors. For example, Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and substituted aldehydes under acidic catalysis (e.g., thionyl chloride in ethanol) is a common method . Key parameters include:

- Temperature control : Optimal yields (70–85%) are achieved at 60–80°C.

- Protecting groups : Methoxy and benzyloxy groups are introduced to prevent side reactions during oxidation or alkylation steps .

- Workup : Recrystallization in ethanol or dichloromethane ensures purity (>95% by GC).

Which analytical techniques are most reliable for characterizing this compound, and what critical parameters should be reported?

Basic

Validated methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a VF-5MS capillary column (30 m × 0.25 mm) with a temperature gradient of 50°C (2 min) to 300°C (10°C/min). Retention index: 1573 .

- IR Spectroscopy : Key peaks include C=O stretch at 1680–1700 cm⁻¹ and aromatic C-O stretches at 1250–1280 cm⁻¹ .